molecular formula C5H4F3NOS B1371508 (4-(Trifluoromethyl)thiazol-2-yl)methanol CAS No. 204319-69-7

(4-(Trifluoromethyl)thiazol-2-yl)methanol

Cat. No. B1371508
M. Wt: 183.15 g/mol
InChI Key: VIGAFTQUOHZWIC-UHFFFAOYSA-N
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Description

“(4-(Trifluoromethyl)thiazol-2-yl)methanol” is a chemical compound with the formula C5H4F3NOS . It has a molecular weight of 183.15 . The compound is also known as TMTH.


Molecular Structure Analysis

The molecular structure of “(4-(Trifluoromethyl)thiazol-2-yl)methanol” is represented by the InChI code: 1S/C5H4F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2 . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .


Physical And Chemical Properties Analysis

“(4-(Trifluoromethyl)thiazol-2-yl)methanol” is a solid or liquid at room temperature . It is stored in a dry environment at 2-8°C .

Scientific Research Applications

  • Synthesis and Characterization
    The compound (4-(Trifluoromethyl)thiazol-2-yl)methanol and its derivatives have been synthesized and characterized using various techniques. For example, Shahana and Yardily (2020) synthesized novel thiazolyl compounds and characterized them using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. They also conducted density functional theory calculations for structural optimization and interpretation of theoretical vibrational spectra (Shahana & Yardily, 2020).

  • Spectroscopic Studies in Organic Solvents
    Matwijczuk et al. (2016) presented results of spectroscopic studies of compounds similar to (4-(Trifluoromethyl)thiazol-2-yl)methanol in various organic solvents. They observed different fluorescence emission spectra depending on the solvent, indicating associations with molecular aggregation processes (Matwijczuk et al., 2016).

  • Antibacterial Activity Studies
    The antibacterial activity of similar thiazolyl compounds has been explored. For instance, research by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to (4-(Trifluoromethyl)thiazol-2-yl)methanol, as new anti-mycobacterial chemotypes, demonstrating significant potential in combating tuberculosis (Pancholia et al., 2016).

  • Enzymatic Synthesis and Stereochemistry
    The enzymatic synthesis and study of stereochemistry of compounds containing the thiazolic core, similar to (4-(Trifluoromethyl)thiazol-2-yl)methanol, have been conducted. Pop et al. (2012) achieved stereoselective enzymatic acylation and hydrolysis/methanolysis of rac-thiazol-2-yl-methanols, leading to the preparation of enantiopure or enriched secondary alcohols with a thiazolic core (Pop et al., 2012).

  • Fluorescent Labeling of Biomolecules
    The use of thiazolyl compounds for fluorescent labeling of biomolecules has been investigated. Kuziv et al. (2020) synthesized a series of UV-light excitable [3-(thiazol-2-yl)]coumarin derivatives for this purpose. These compounds showed bright blue fluorescence, making them suitable for labeling applications (Kuziv et al., 2020).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGAFTQUOHZWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634965
Record name [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Trifluoromethyl)thiazol-2-yl)methanol

CAS RN

204319-69-7
Record name [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium tetrahydroborate (840 mg) was added to a solution of ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate (2.5 g) in methanol (15 ml) at 0° C., and the mixture was stirred at the same temperature for 2 hr. The reaction mixture was concentrated under reduced pressure, and the residue was diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (NH, hexane/ethyl acetate) to give the title compound (1.7 g).
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Trifluoromethyl-thiazole-2-carboxylic acid ethyl ester (131 mg) was dissolved in THF (5 ml). The reaction mixture was then cooled to −78° C. DIBAL-H (4.7 ml, 1.0 M in tetrahydrofurane) was added slowly during a period of 10 min. The cooling bath was removed, and the solution was kept under stirring for 30 min at RT. The solution was then cooled to 0° C., and NaF (784 mg) was added, followed by the slow addition of 3 ml water. The product was extracted by ethyl acetate. The solvent was removed, and the crude product was used in alkylation reactions without further purification.
Quantity
131 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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